6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one
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Overview
Description
6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one typically involves the reaction of 6-methyl-2-thiouracil with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or halides, solvents like DMF or ethanol, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antitumor and antifibrotic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and antitumor activities.
6-Methyl-2-thiouracil: A precursor in the synthesis of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one, also exhibits biological activities.
Uniqueness
6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one stands out due to its unique propargyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
88037-20-1 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-methyl-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H8N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h1,5H,4H2,2H3,(H,9,10,11) |
InChI Key |
UERWZDHZLXJZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC#C |
Origin of Product |
United States |
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